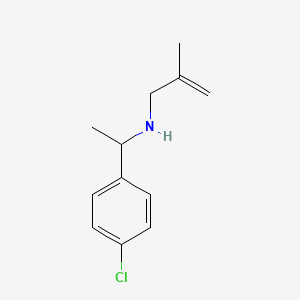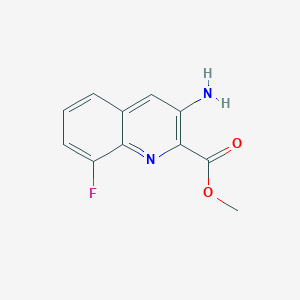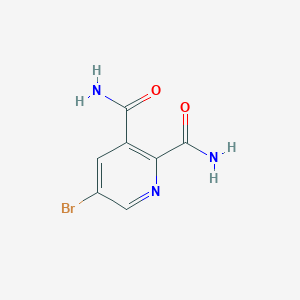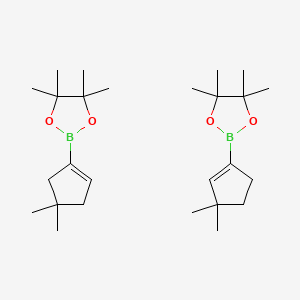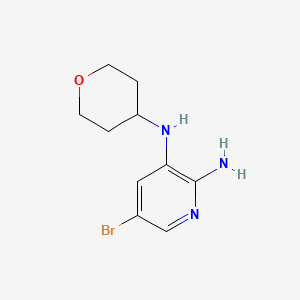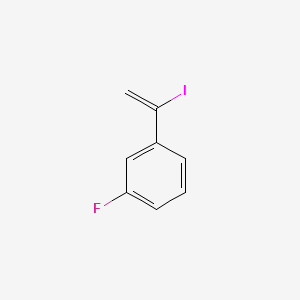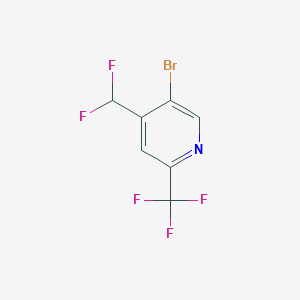
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine: is a halogenated pyridine derivative This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen and fluorinated groups.
Oxidation and Reduction: It may participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The reactions typically yield various substituted pyridine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The compound’s halogenated and fluorinated groups may enhance its biological activity, making it a candidate for drug discovery and development. It can be used to design molecules with improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may contribute to the development of new materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall efficacy .
Comparación Con Compuestos Similares
- 5-Bromo-4-(difluoromethyl)picolinic acid
- 5-Bromo-4-(difluoromethyl)-1,3-thiazole
- 5-Bromo-4,7-difluorobenzo[b]thiophene
Comparison: Compared to these similar compounds, 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H3BrF5N |
|---|---|
Peso molecular |
276.00 g/mol |
Nombre IUPAC |
5-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-4-2-14-5(7(11,12)13)1-3(4)6(9)10/h1-2,6H |
Clave InChI |
PIOQFWISDIWZMN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)(F)F)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


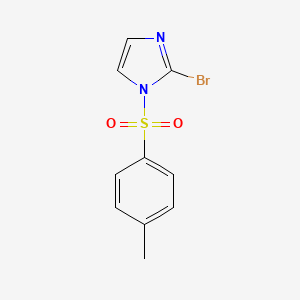

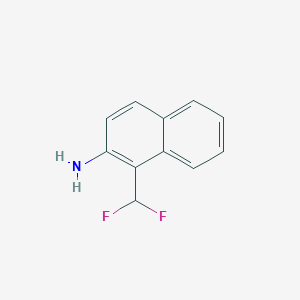
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
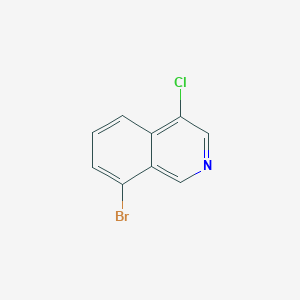
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
